molecular formula C12H19N3OS2 B2882591 N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide CAS No. 393565-63-4

N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No.: B2882591
CAS No.: 393565-63-4
M. Wt: 285.42
InChI Key: JCXSBBWYGDWRTO-UHFFFAOYSA-N
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Description

N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide: is a chemical compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a cyclohexanecarboxamide group, which is a cyclohexane ring attached to a carboxamide group. The propylthio group is attached to the thiadiazole ring, adding to the compound’s unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole ring.

    Introduction of the Propylthio Group: The propylthio group can be introduced by reacting the thiadiazole derivative with a propylthiol reagent under basic conditions.

    Attachment of the Cyclohexanecarboxamide Group: The final step involves the reaction of the propylthio-substituted thiadiazole with cyclohexanecarboxylic acid or its derivatives to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the propylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The thiadiazole ring can undergo substitution reactions, where the propylthio group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry: N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: In industrial applications, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The thiadiazole ring and the propylthio group play crucial roles in these interactions, contributing to the compound’s bioactivity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
  • N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
  • N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Uniqueness: N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is unique due to the presence of the propylthio group, which imparts distinct chemical and biological properties. The length and structure of the propylthio group can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it different from its analogs with shorter or longer alkylthio groups.

Properties

IUPAC Name

N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS2/c1-2-8-17-12-15-14-11(18-12)13-10(16)9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXSBBWYGDWRTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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